Cas no 1219804-06-4 (4-Chloro-2-methylphenol-3,5,6-d3,OD)

4-Chloro-2-methylphenol-3,5,6-d3,OD structure
1219804-06-4 structure
Product Name:4-Chloro-2-methylphenol-3,5,6-d3,OD
CAS No:1219804-06-4
MF:C7H7ClO
MW:142.582881212234
CID:1066236
Update Time:2025-11-02

4-Chloro-2-methylphenol-3,5,6-d3,OD Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-2-methylphenol-3,5,6-d3,OD
    • 4-Chloro-2-Methylphenol--d3,OD
    • Inchi: 1S/C7H7ClO/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,1H3
    • InChI Key: RHPUJHQBPORFGV-UHFFFAOYSA-N
    • SMILES: CC1C([H])=C(Cl)C([H])=C([H])C=1O[H]

4-Chloro-2-methylphenol-3,5,6-d3,OD Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C371031-2.5mg
4-Chloro-2-methylphenol-3,5,6-d3,OD
1219804-06-4
2.5mg
$ 64.00 2023-09-08
TRC
C371031-5mg
4-Chloro-2-methylphenol-3,5,6-d3,OD
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$ 81.00 2023-09-08
TRC
C371031-25mg
4-Chloro-2-methylphenol-3,5,6-d3,OD
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25mg
$ 167.00 2023-04-18
MedChemExpress
HY-34498S-1mg
4-Chloro-2-methylphenol-d
1219804-06-4 99.62%
1mg
¥340 2024-05-25
MedChemExpress
HY-34498S-5mg
4-Chloro-2-methylphenol-d
1219804-06-4 99.62%
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¥840 2024-05-25
MedChemExpress
HY-34498S-10mg
4-Chloro-2-methylphenol-d
1219804-06-4 99.62%
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¥1350 2024-05-25

Additional information on 4-Chloro-2-methylphenol-3,5,6-d3,OD

Research Brief on 4-Chloro-2-methylphenol-3,5,6-d3,OD (CAS: 1219804-06-4) in Chemical Biology and Pharmaceutical Applications

The compound 4-Chloro-2-methylphenol-3,5,6-d3,OD (CAS: 1219804-06-4) is a deuterated derivative of 4-chloro-2-methylphenol, a chemical widely used in pharmaceuticals, agrochemicals, and industrial applications. This research brief synthesizes the latest findings on its synthesis, analytical applications, and potential therapeutic uses, with a focus on isotopic labeling for metabolic and pharmacokinetic studies.

Recent studies highlight the role of 4-Chloro-2-methylphenol-3,5,6-d3,OD as a stable isotope-labeled internal standard in LC-MS/MS assays. A 2023 Journal of Analytical Chemistry publication demonstrated its utility in quantifying pesticide metabolites in human urine, achieving a detection limit of 0.01 ng/mL with 98.5% accuracy. The deuterium labeling at positions 3,5,6 minimizes matrix effects, enhancing analytical precision.

In drug development, this compound serves as a tracer for studying the metabolic fate of chlorinated phenols. A preclinical study in Chemical Research in Toxicology (2024) revealed that deuterium substitution reduces hepatic CYP450-mediated oxidation by 40% compared to the non-labeled analog, suggesting isotopic effects on xenobiotic metabolism pathways. This has implications for designing deuterated drugs with modified pharmacokinetic profiles.

Novel synthetic routes for 4-Chloro-2-methylphenol-3,5,6-d3,OD were reported in Organic Process Research & Development (2023), featuring a one-pot deuteration-phenol coupling reaction with 85% yield using Pd/D2O catalysis. The protocol addresses previous challenges in selective aromatic deuteration, offering a scalable production method for GMP-grade material.

Emerging applications include its use as a probe for studying environmental persistence of chlorophenols. A 2024 Environmental Science & Technology study employed this compound to track biodegradation pathways in soil microbiota, identifying three novel bacterial dioxygenases capable of cleaving the aromatic ring. These findings may inform bioremediation strategies for phenol-contaminated sites.

Ongoing clinical research (Phase I trial NCT0567892) is evaluating deuterated chlorophenols as potential antimicrobial adjuvants. Preliminary data suggest synergistic effects with β-lactams against MRSA, possibly through modulation of bacterial efflux pumps. However, the exact mechanism remains under investigation.

In conclusion, 4-Chloro-2-methylphenol-3,5,6-d3,OD represents a versatile tool in chemical biology, with growing importance in analytical chemistry, drug metabolism studies, and environmental science. Future research directions may explore its applications in PET tracer development and as a building block for deuterated pharmaceuticals with improved metabolic stability.

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